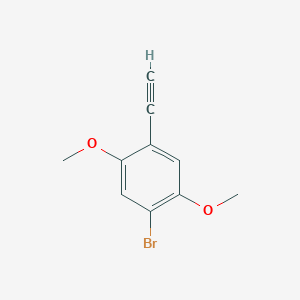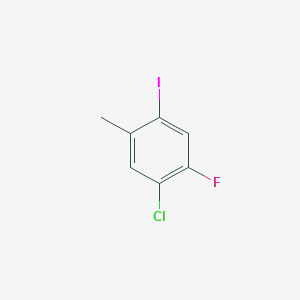
1-Chloro-2-fluoro-4-iodo-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-fluoro-4-iodo-5-methylbenzene can be achieved through several methods:
-
Electrophilic Aromatic Substitution: : This method involves the substitution of hydrogen atoms on the benzene ring with chlorine, fluorine, and iodine atoms. The reaction typically uses reagents such as chlorine gas, fluorine gas, and iodine in the presence of a catalyst like iron or aluminum chloride .
-
Multistep Synthesis: : This approach involves multiple steps, including Friedel-Crafts acylation, nitration, and halogenation. Each step introduces different substituents onto the benzene ring, followed by specific reaction conditions to achieve the desired compound .
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-4-iodo-5-methylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, iodine) are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium iodide, and other nucleophilic agents .
-
Oxidation and Reduction: : The methyl group on the benzene ring can be oxidized to form carboxylic acids or reduced to form alkanes. Reagents such as potassium permanganate (oxidation) and hydrogen gas with a palladium catalyst (reduction) are commonly used .
-
Coupling Reactions: : The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. Palladium catalysts and base reagents are typically used in these reactions .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-4-iodo-5-methylbenzene has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds .
-
Biology and Medicine: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
-
Industry: : In the industrial sector, it is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The compound can form intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-4-iodo-5-methylbenzene can be compared with other similar compounds, such as:
-
1-Chloro-4-fluoro-5-iodo-2-methylbenzene: : This compound has a similar substitution pattern but differs in the position of the substituents. It exhibits similar reactivity and applications .
-
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: : This compound contains a bromine atom instead of a methyl group. It is used in similar chemical reactions and applications .
-
1-Chloro-2-fluoro-5-iodo-4-methylbenzene: : This compound has a different arrangement of substituents but shares similar chemical properties and applications .
Eigenschaften
Molekularformel |
C7H5ClFI |
|---|---|
Molekulargewicht |
270.47 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
ROQCGZQUTSWIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


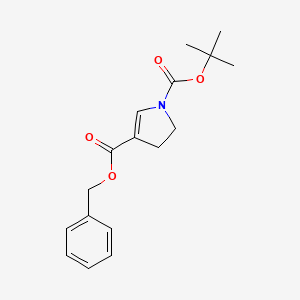
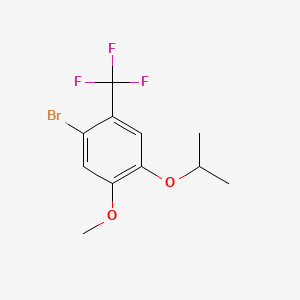
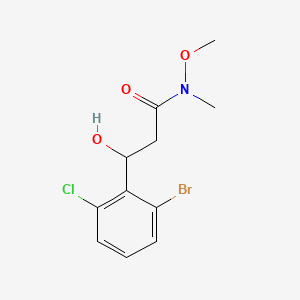
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
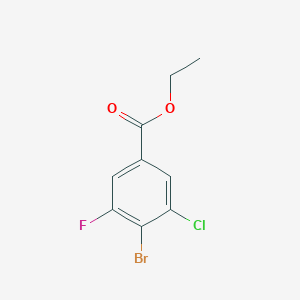

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
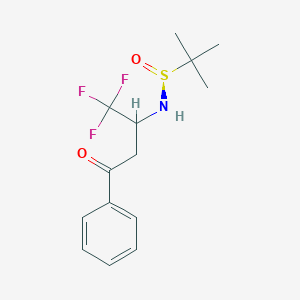
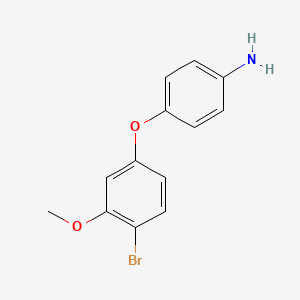
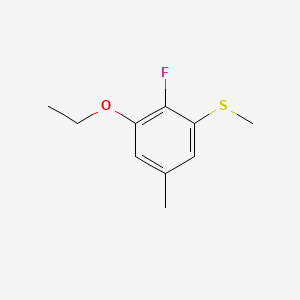
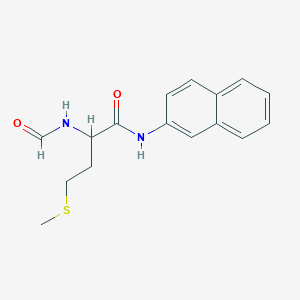
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
